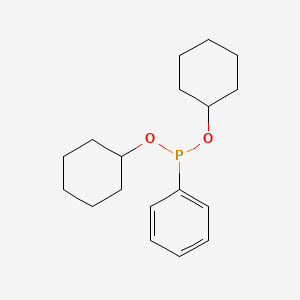

Dicyclohexyl phenylphosphonite

Description

Dicyclohexyl phenylphosphonite is an organophosphorus compound with the molecular formula C18H27P. It is characterized by the presence of a phosphorus atom bonded to two cyclohexyl groups and one phenyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Properties

CAS No. |

39150-00-0 |

|---|---|

Molecular Formula |

C18H27O2P |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

dicyclohexyloxy(phenyl)phosphane |

InChI |

InChI=1S/C18H27O2P/c1-4-10-16(11-5-1)19-21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h3,8-9,14-17H,1-2,4-7,10-13H2 |

InChI Key |

WEJRDDNNNZSBSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OP(C2=CC=CC=C2)OC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexyl phenylphosphonite can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with cyclohexyl halides under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the phosphonite bond. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphorus center.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Coordination as a Ligand in Catalysis

Dicyclohexyl phenylphosphonite serves as a stabilizing ligand in transition metal catalysis. In cobaltocene complex synthesis, it reacts with cobalt chloride under high-purity nitrogen at -78°C to form catalytically active species. For example:

-

Reaction : Cobalt chloride + this compound → Cobaltocene-phosphonite complex

-

Conditions : Tetrahydrofuran (THF), -78°C to room temperature, 12–24 hours .

-

Outcome : Yields range from 8% to 14%, with the product isolated via silica gel chromatography .

The resulting complexes enhance catalytic activity in organic transformations, such as dehydrogenative phosphorylation and cross-couplings, by stabilizing reactive intermediates .

Nucleophilic Substitution Reactions

This phosphonite participates in metal-free nucleophilic substitutions with propargyl or allylic substrates. For instance:

-

Reaction : Propargylic alcohols + this compound → Allenylphosphoryl compounds

-

Conditions : Trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O), 2,6-lutidine, room temperature .

The reaction proceeds via a phospha-Michael addition mechanism, enabling efficient synthesis of α-hydroxyphosphine oxides .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings leverage its phosphorus center for bond formation:

-

Reaction : Benzyl diphenylphosphine oxide + aryl halides → Alkynylphosphine oxides

-

Conditions : Pd(OAc)<sub>2</sub>/Xantphos catalyst, cesium carbonate, 80–100°C .

This method is pivotal for synthesizing phosphine oxides used in asymmetric catalysis and material science .

Scientific Research Applications

Dicyclohexyl phenylphosphonite has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in organometallic chemistry to facilitate various catalytic reactions.

Biology: The compound is studied for its potential use in biological systems as a phosphorus donor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity.

Industry: It is used in the synthesis of high-performance polymers and materials.

Mechanism of Action

The mechanism by which dicyclohexyl phenylphosphonite exerts its effects involves the interaction of the phosphorus center with various molecular targets. In catalytic reactions, the phosphorus atom coordinates with transition metals to form active catalytic species. This coordination facilitates the formation and breaking of chemical bonds, leading to the desired reaction products.

Comparison with Similar Compounds

Triphenylphosphine: Another organophosphorus compound with three phenyl groups attached to the phosphorus atom.

Tricyclohexylphosphine: Similar to dicyclohexyl phenylphosphonite but with three cyclohexyl groups.

Diphenylcyclohexylphosphine: Contains two phenyl groups and one cyclohexyl group.

Uniqueness: this compound is unique due to its balanced steric and electronic properties, making it an effective ligand in various catalytic processes. Its combination of cyclohexyl and phenyl groups provides a unique reactivity profile compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.